1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(3-phenylpropyl)urea
Description
Properties
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-(3-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-23(2)18-12-10-17(11-13-18)19(24)15-22-20(25)21-14-6-9-16-7-4-3-5-8-16/h3-5,7-8,10-13,19,24H,6,9,14-15H2,1-2H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXAGCUSQGVNOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NCCCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(3-phenylpropyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with an appropriate hydroxyethylamine to form an intermediate Schiff base. This intermediate is then reacted with phenylpropyl isocyanate to yield the final urea compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts to enhance the reaction rate .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(3-phenylpropyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to achieve the desired products .
Scientific Research Applications
1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(3-phenylpropyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(3-phenylpropyl)urea involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyethyl and phenylpropyl groups contribute to the compound’s overall stability and reactivity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Urea Derivatives
Key Observations :
- The target compound’s hydroxyethyl-dimethylaminophenyl group distinguishes it from simpler ureas (e.g., ) and aligns it with more complex derivatives (e.g., ).
- Compared to purine-linked ureas (), the target lacks heteroaromatic systems but retains hydrogen-bonding capacity through its hydroxyl and urea groups.
Physicochemical Properties
Table 2: Physicochemical Data for Selected Compounds
Key Observations :
- The target’s predicted LogP (~3.5) suggests moderate lipophilicity, balancing solubility (via dimethylamino and hydroxyl groups) and membrane permeability (via phenylpropyl).
- Purine-based ureas () exhibit higher molecular weights and lower solubility, likely due to bulky substituents.
Biological Activity
1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(3-phenylpropyl)urea, also known as a cinnamamide derivative, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This compound's structure includes a dimethylamino group and a hydroxyethyl moiety, which are crucial for its biological interactions. This article synthesizes available research findings, case studies, and data tables to elucidate the biological activity of this compound.
Chemical Structure and Properties
The IUPAC name of the compound is (E)-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-phenylprop-2-enamide. Its molecular formula is , and it has a molecular weight of 314.39 g/mol. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Similar cinnamamide derivatives have shown inhibitory effects on enzymes such as α-glucosidase , which plays a role in carbohydrate metabolism. The mechanism involves competitive inhibition, where the compound binds to the enzyme's active site, thereby preventing substrate access and subsequent enzymatic activity .
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest .
Case Study:
In a comparative study of chloroethylnitrosoureas, it was found that certain derivatives displayed enhanced cytotoxicity against various cancer cell lines, highlighting the potential of structurally similar compounds in cancer therapy .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against a range of pathogens. In vitro studies have reported inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Table 1: Summary of Biological Activities
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibitory effects against bacteria | |
| Enzyme Inhibition | Inhibits α-glucosidase |
Table 2: Comparison with Related Compounds
| Compound Name | Structure Type | Antitumor Activity | Antimicrobial Activity |
|---|---|---|---|
| 1-(2-(4-Dimethylamino)phenyl)-2-hydroxyethyl-3-phenylpropylurea | Cinnamamide derivative | Moderate | High |
| 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea | Chloroethylnitrosourea | Low | Moderate |
| N-(2-Hydroxyethyl)cinnamamide | Cinnamamide derivative | High | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
